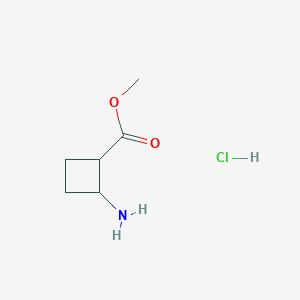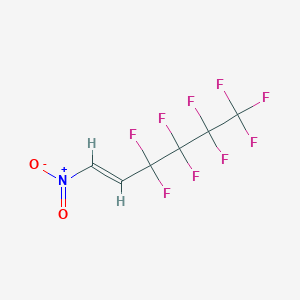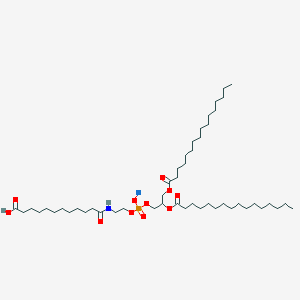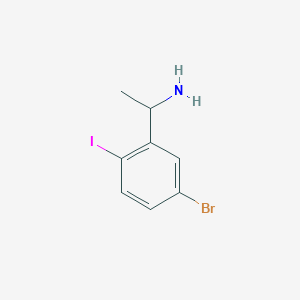![molecular formula C21H13ClOS B12067293 10-[(4-Chlorophenyl)thio]anthracene-9-carboxaldehyde CAS No. 259196-25-3](/img/structure/B12067293.png)
10-[(4-Chlorophenyl)thio]anthracene-9-carboxaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-[(4-Chlorophenyl)thio]anthracene-9-carboxaldehyde is a chemical compound with the molecular formula C21H13ClOS and a molecular weight of 348.85 g/mol It is known for its unique structure, which includes an anthracene core substituted with a 4-chlorophenylthio group and a carboxaldehyde group
準備方法
The synthesis of 10-[(4-Chlorophenyl)thio]anthracene-9-carboxaldehyde typically involves the reaction of anthracene-9-carboxaldehyde with 4-chlorothiophenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
化学反応の分析
10-[(4-Chlorophenyl)thio]anthracene-9-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carboxaldehyde group to an alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenylthio group, using nucleophiles like amines or thiols.
Condensation: The carboxaldehyde group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.
科学的研究の応用
10-[(4-Chlorophenyl)thio]anthracene-9-carboxaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of 10-[(4-Chlorophenyl)thio]anthracene-9-carboxaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The compound’s unique structure allows it to form specific interactions with its molecular targets, which can result in various biological effects .
類似化合物との比較
10-[(4-Chlorophenyl)thio]anthracene-9-carboxaldehyde can be compared with other anthracene derivatives such as:
9-(4-Phenyl)anthracene: Lacks the 4-chlorophenylthio and carboxaldehyde groups, resulting in different chemical and physical properties.
9-(4-Phenylethynyl)anthracene: Contains an ethynyl group instead of the thio group, leading to different reactivity and applications.
9,10-Bis(phenylethynyl)anthracene: Features two ethynyl groups, which significantly alter its electronic properties and applications in materials science.
特性
CAS番号 |
259196-25-3 |
|---|---|
分子式 |
C21H13ClOS |
分子量 |
348.8 g/mol |
IUPAC名 |
10-(4-chlorophenyl)sulfanylanthracene-9-carbaldehyde |
InChI |
InChI=1S/C21H13ClOS/c22-14-9-11-15(12-10-14)24-21-18-7-3-1-5-16(18)20(13-23)17-6-2-4-8-19(17)21/h1-13H |
InChIキー |
GZVXIIRMLOKBHF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2SC4=CC=C(C=C4)Cl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-chloro-4-[5-[(4-chlorobenzyl)thio]-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]-6-methylpyrimidine](/img/structure/B12067234.png)

![N-[(quinolin-6-yl)methyl]oxetan-3-amine](/img/structure/B12067251.png)


![chromium(3+);2-[dodecyl(2-hydroxyethyl)amino]ethanol;hydron;4-(2-methylbutan-2-yl)-2-[[3-methyl-5-oxo-1-(3-sulfamoylphenyl)pyrazol-2-id-4-yl]diazenyl]-6-nitrophenolate](/img/structure/B12067255.png)



![4'-((1,7'-Dimethyl-2'-propyl-1H,1'H-[2,5'-bibenzo[d]imidazol]-1'-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12067290.png)

